4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide, also known as DTB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DTB is a member of the thiazolidinedione class of compounds, which are known to have anti-inflammatory and anti-diabetic properties. In
Aplicaciones Científicas De Investigación
Antidiabetic Potential
- A study by Nomura et al. (1999) found that derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide, structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide, showed promise as antidiabetic agents. This highlights the potential of such compounds in diabetes treatment.
Diuretic Activity
- Research conducted by Yar et al. (2009) on N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which are chemically similar, revealed significant diuretic activity. This suggests potential applications in managing fluid retention disorders.
Anticancer Evaluation
- A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising anticancer activity against various cancer cell lines. This underlines the chemotherapeutic potential of similar benzamide derivatives.
Antibacterial and Antifungal Properties
- Investigations by Zia-ur-Rehman et al. (2006) on 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones demonstrated marked activity against Gram-positive bacteria, indicating potential applications in antibiotic development.
Analgesic Applications
- Research by Ukrainets et al. (2015) on 4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed significant analgesic properties. This implies the potential use of structurally related compounds in pain management.
Inhibitory Activity Against Kv1.3 Ion Channel
- A study by Haffner et al. (2010) on substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamides revealed potent inhibitory activity against Kv1.3 ion channels, suggesting possible therapeutic applications in conditions modulated by these channels.
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLGJKFUBDAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.